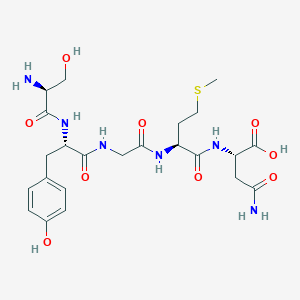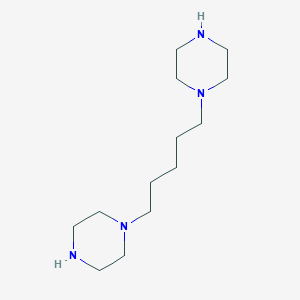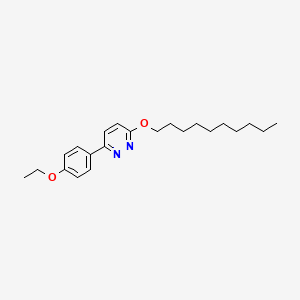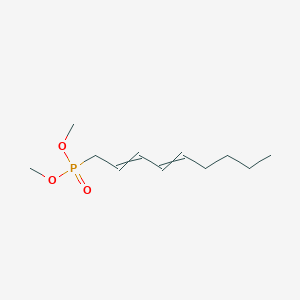![molecular formula C11H10O4 B12609250 2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid CAS No. 912342-30-4](/img/structure/B12609250.png)
2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2,5-Dimetoxibiciclo[4.2.0]octa-1,3,5,7-tetraeno-7-carboxílico es un compuesto orgánico complejo caracterizado por su estructura bicíclica única.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2,5-Dimetoxibiciclo[4.2.0]octa-1,3,5,7-tetraeno-7-carboxílico generalmente involucra múltiples pasos, comenzando con moléculas orgánicas más simples. Un método común implica la ciclización de un precursor adecuado en condiciones específicas para formar el núcleo bicíclico, seguido de la funcionalización para introducir los grupos metoxi y ácido carboxílico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. Estos métodos a menudo incluyen el uso de catalizadores y ambientes de reacción controlados para facilitar las transformaciones deseadas de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2,5-Dimetoxibiciclo[4.2.0]octa-1,3,5,7-tetraeno-7-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Conversión de los grupos metoxi a grupos hidroxilo u oxidación adicional a compuestos carbonílicos.
Reducción: Reducción del grupo ácido carboxílico a un alcohol o aldehído.
Sustitución: Reemplazo de los grupos metoxi por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas o ácidas para lograr reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o que contienen carbonilos, mientras que la reducción puede producir alcoholes o aldehídos.
Aplicaciones Científicas De Investigación
El ácido 2,5-Dimetoxibiciclo[4.2.0]octa-1,3,5,7-tetraeno-7-carboxílico tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual el ácido 2,5-Dimetoxibiciclo[4.2.0]octa-1,3,5,7-tetraeno-7-carboxílico ejerce sus efectos involucra interacciones con objetivos y vías moleculares específicas. Estos pueden incluir la unión a enzimas o receptores, la modulación de su actividad y la influencia en procesos celulares como la transducción de señales y la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3,4-Dimetoxibiciclo[4.2.0]octa-1,3,5-trieno-7-carboxílico
- 2,5-Dimetoxibiciclo[4.2.0]octa-1,3,5,7-tetraeno-7-carbonitrilo
- 2,5-Dimetoxibiciclo[4.2.0]octa-1,3,5-trien-7-ol
Unicidad
El ácido 2,5-Dimetoxibiciclo[4.2.0]octa-1,3,5,7-tetraeno-7-carboxílico es único debido a su estructura bicíclica específica y la presencia de grupos funcionales metoxi y ácido carboxílico. Esta combinación de características imparte una reactividad química distinta y un potencial de actividad biológica, diferenciándolo de compuestos similares.
Propiedades
Número CAS |
912342-30-4 |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
2,5-dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-14-8-3-4-9(15-2)10-6(8)5-7(10)11(12)13/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
FGLBIYSNSGZAGM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C2=C(C=C1)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)


![4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12609181.png)
![Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12609183.png)

![Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12609192.png)

![4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one](/img/structure/B12609202.png)

![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


